molecular formula C8H14O B3004272 3-Tert-butylcyclobutanone CAS No. 20614-90-8

3-Tert-butylcyclobutanone

Cat. No. B3004272
Key on ui cas rn: 20614-90-8
M. Wt: 126.199
InChI Key: DUGBXGJNDWCDTG-UHFFFAOYSA-N
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Patent
US07745438B2

Procedure details

Saturate dry methanol by stirring with excess ammonium chloride under nitrogen for 1.5 h. Add this saturated solution (150 mL) to 3-tert-butyl-2,2-dichlorocyclobutanone (7.5 g, 38.4 mmol) under nitrogen. To the resulting suspension add freshly activated zinc (15.4 g, 236 mmol). Stir for 5 hours, filter and concentrate. Partition the residue between diethyl ether and water. Discard the aqueous phase and wash the diethyl ether layer with water (twice), saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 10:90 ethyl acetate:hexanes) to give the desired compound as a clear liquid (2.71 g, 56%).
Name
Quantity
15.4 g
Type
catalyst
Reaction Step One
Name
3-tert-butyl-2,2-dichlorocyclobutanone
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:8][C:7](=[O:9])[C:6]1(Cl)Cl)([CH3:4])([CH3:3])[CH3:2]>[Zn]>[C:1]([CH:5]1[CH2:8][C:7](=[O:9])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15.4 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
3-tert-butyl-2,2-dichlorocyclobutanone
Quantity
7.5 g
Type
reactant
Smiles
C(C)(C)(C)C1C(C(C1)=O)(Cl)Cl
Name
solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring with excess ammonium chloride under nitrogen for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Saturate dry methanol
STIRRING
Type
STIRRING
Details
Stir for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Partition the residue between diethyl ether and water
WASH
Type
WASH
Details
wash the diethyl ether layer with water (twice), saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 0:100 to 10:90 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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